beta-Cyclogeraniol-d5

Description

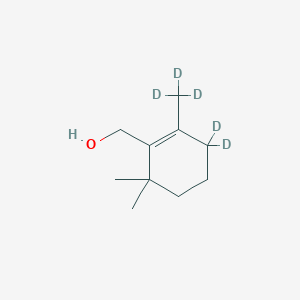

Structure

3D Structure

Properties

IUPAC Name |

[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-5-4-6-10(2,3)9(8)7-11/h11H,4-7H2,1-3H3/i1D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNGCDQJLXENDZ-RPIBLTHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])CO)(C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80486727 | |

| Record name | [6,6-Dimethyl-2-(~2~H_3_)methyl(3,3-~2~H_2_)cyclohex-1-en-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78995-99-0 | |

| Record name | 1-Cyclohexene-3,3-d2-1-methanol, 6,6-dimethyl-2-(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78995-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6,6-Dimethyl-2-(~2~H_3_)methyl(3,3-~2~H_2_)cyclohex-1-en-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: beta-Cyclogeraniol-d5 (CAS 78995-99-0)

Part 1: Executive Technical Summary

beta-Cyclogeraniol-d5 (CAS 78995-99-0) is a stable isotope-labeled analog of beta-cyclogeraniol, a key monoterpene alcohol found in various essential oils and used as a synthesis intermediate for carotenoids and retinoids. Enriched with five deuterium atoms (

Its primary value lies in its ability to mimic the physicochemical behavior of the analyte (extraction efficiency, chromatographic retention) while providing a distinct mass spectral signature (

Part 2: Chemical Profile & Physicochemical Properties

Structural Identity

The d5-isotopologue is characterized by specific deuterium labeling, typically at the C2-methyl group and the C3-ring positions, ensuring metabolic stability and preventing deuterium "scrambling" (exchange with solvent protons) under standard analytical conditions.

Chemical Name: [3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]methanol

Molecular Formula:

Comparative Physicochemical Data

The following table contrasts the labeled standard with its non-labeled parent. Note that while mass differs, chromatographic behavior remains nearly identical—a critical feature for co-elution in MS analysis.

| Property | beta-Cyclogeraniol (Parent) | beta-Cyclogeraniol-d5 (Standard) |

| CAS Number | 472-20-8 | 78995-99-0 |

| Molar Mass | 154.25 g/mol | 159.28 g/mol |

| Appearance | Colorless to pale yellow oil | Pale yellow oil |

| Boiling Point | 209–210 °C (760 mmHg) | ~209 °C (Isotope effect negligible) |

| Density | 0.92–0.93 g/cm³ | ~0.95 g/cm³ (Higher due to D mass) |

| Solubility | Chloroform, EtOAc, MeOH | Chloroform, EtOAc, MeOH |

| Retention Index (DB-5) | ~1230–1250 | ~1230–1250 (Co-elutes with parent) |

| Key MS Ions (EI) | m/z 139, 123, 81 | m/z 144, 128, 86 (+5 shift) |

Technical Insight: The "Isotope Effect" in gas chromatography is minimal for deuterated compounds of this size. The d5-analog will typically elute within ±0.02 minutes of the unlabeled analyte, ensuring they experience the exact same ionization environment in the MS source.

Part 3: Visualization of Structure & Workflow

Structural Diagram & Labeling Logic

The following diagram illustrates the chemical structure and the specific loci of deuteration.

Figure 1: Structural breakdown of beta-Cyclogeraniol-d5 highlighting the stable deuterium incorporation sites (Methyl-d3 and Ring-d2).[1]

Part 4: Analytical Application (Experimental Protocol)

Protocol: Stable Isotope Dilution Assay (SIDA) by GC-MS

Objective: Accurate quantification of beta-cyclogeraniol in essential oils or biological plasma, correcting for extraction loss and matrix suppression.

Materials:

-

Analyte: beta-Cyclogeraniol (Reference Standard).

-

Solvent: Ethyl Acetate (LC-MS Grade).[][1]

-

Instrument: GC-MS (Single Quadrupole or Triple Quad).

Workflow Diagram:

Figure 2: Step-by-step Stable Isotope Dilution Assay (SIDA) workflow.

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Dissolve 10 mg of beta-Cyclogeraniol-d5 in 10 mL of Ethyl Acetate to create a 1 mg/mL ISTD Stock . Store at -20°C.

-

Prepare a similar stock for the unlabeled parent compound for calibration.

-

-

Sample Spiking (The Critical Step):

-

Aliquot 1.0 mL of sample (e.g., plasma, essential oil dilution).

-

Add exactly 50 µL of the ISTD Stock to the sample before any extraction takes place.

-

Reasoning: Any loss of analyte during extraction will be mirrored by the ISTD, maintaining the ratio.

-

-

Extraction:

-

Perform liquid-liquid extraction (e.g., add 3 mL Ethyl Acetate, vortex 1 min, centrifuge 3000 x g).

-

Collect the organic supernatant. Evaporate to dryness under nitrogen if concentration is required, then reconstitute in 100 µL solvent.

-

-

GC-MS Parameters (SIM Mode):

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program: 60°C (1 min) -> 10°C/min -> 240°C.

-

SIM Acquisition:

-

Target (Analyte): Monitor m/z 123 (Quant), 139 (Qual).

-

Target (ISTD - d5): Monitor m/z 128 (Quant), 144 (Qual).

-

-

Note: The m/z 123/128 pair corresponds to the loss of the -CH2OH group (M-31), a common fragmentation pathway for these alcohols.

-

-

Quantification:

-

Construct a calibration curve by plotting the Area Ratio (

) vs. Concentration Ratio ( -

Calculate the unknown concentration using the linear regression equation.

-

Part 5: Synthesis & Stability Considerations

Synthesis Pathway Overview

While commercial synthesis routes are proprietary, the production of beta-Cyclogeraniol-d5 generally follows a "Deuterium Switch" strategy:

-

Precursor Selection: Starting with a deuterated ketone precursor (e.g., deuterated beta-ionone derivatives) or using deuterated methyl iodide during the methylation of the cyclohexane ring.

-

Reduction: The final step often involves the reduction of beta-cyclocitral or a related ester using Lithium Aluminum Deuteride (LiAlD4) if the label is required at the C1 position, or standard reduction if the label is already on the ring.

-

Purification: High-performance distillation is required to separate the d5 isotopologue from lower deuterated species (d4, d3) to ensure isotopic purity >98%.

Stability and Storage

-

H/D Exchange: The protons on the hydroxyl group (-OH) are "labile" and will exchange with moisture in the air. However, the C-D bonds on the methyl group and ring are chemically inert.

-

Storage Protocol: Store neat standards at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Solvent Compatibility: Avoid protic solvents (like water/methanol) for long-term storage of working solutions to prevent any potential slow exchange or hydrolysis, although the C-D bonds are generally stable.

Part 6: Biological & Industrial Relevance[2][5][6]

Although the d5 variant is a tool for measurement, understanding the parent compound (beta-Cyclogeraniol) is vital for interpreting results:

-

Fragrance Industry: It acts as a primary odorant with "green," "spicy," and "carnation-like" notes. It is a precursor to Damascenones, potent rose-scented ketones.

-

Metabolomics: It serves as a biomarker for the degradation of carotenoids. In plant physiology, it is a precursor to Abscisic Acid (ABA) analogs, regulating plant stress responses.

-

Pharmacology: Research suggests potential antimicrobial and anti-inflammatory properties similar to its acyclic isomer, Geraniol, though it is less potent.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 111664, beta-Cyclogeraniol. Retrieved from [Link]

-

The Good Scents Company. (2023). Beta-Cyclogeraniol Chemical Properties and Uses. Retrieved from [Link]

-

Chen, Y., et al. (2020). One Hundred Faces of Geraniol: Biological Activity and Application. PMC. Retrieved from [Link]

Sources

beta-Cyclogeraniol-d5 stable isotope labeled standard for metabolomics

Executive Summary

In the high-stakes arena of metabolomics and natural product discovery, data integrity is non-negotiable. beta-Cyclogeraniol-d5 represents a critical tool for the precise quantification of cyclic monoterpenes.[1] As a stable isotope-labeled internal standard (SIL-IS), it provides the necessary orthogonality to correct for extraction inefficiencies, matrix effects, and ionization variability in both GC-MS and LC-MS workflows.[2][1] This guide details the physicochemical properties, analytical behavior, and validated protocols for deploying beta-Cyclogeraniol-d5 in rigorous metabolomic screens.[2]

Part 1: Chemical Identity & Isotopic Architecture[1]

The Molecule

beta-Cyclogeraniol (CAS 472-20-8) is a primary monoterpene alcohol structurally related to beta-ionone and beta-cyclocitral.[1][3] It serves as a key metabolic node in the degradation of carotenoids and the biosynthesis of defensive terpenes in cyanobacteria and higher plants.

To serve as a robust internal standard, the deuterated analog must possess isotopic fidelity —the labels must remain stable under extraction and ionization conditions.[2]

The d5 Isotopic Signature

The preferred commercial standard, beta-Cyclogeraniol-d5 , typically carries the labeling pattern: [6,6-Dimethyl-2-(2H3)methyl(3,3-2H2)cyclohex-1-en-1-yl]methanol .[1]

-

Positions:

-

C2-Methyl Group (

): Three deuterium atoms replace hydrogens on the methyl group attached to the double bond. -

C3-Ring Position (

): Two deuterium atoms replace hydrogens on the methylene group adjacent to the gem-dimethyls.

-

-

Stability Rationale: These positions are non-exchangeable .[2] Unlike the hydroxyl proton (-OH), which exchanges rapidly with protic solvents (methanol, water), the C-D bonds on the methyl and ring backbone are inert to standard workup conditions, ensuring the mass shift (+5 Da) is preserved throughout the analytical workflow.[2]

Table 1: Physicochemical Comparison

| Property | Native beta-Cyclogeraniol | beta-Cyclogeraniol-d5 |

| Formula | ||

| Monoisotopic Mass | 154.1358 Da | 159.1672 Da |

| LogP | ~3.56 | ~3.54 (negligible shift) |

| Boiling Point | 209-210°C | ~209°C |

| Retention Time (GC) |

Part 2: Analytical Utility in Metabolomics

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

In metabolomics, external calibration fails to account for matrix effects —the suppression or enhancement of signal caused by co-eluting compounds (phospholipids, pigments). beta-Cyclogeraniol-d5 acts as a "heavy twin."[1] Because it is chemically identical to the analyte, it experiences the exact same extraction recovery and ionization suppression.

By spiking the d5 standard before sample preparation, the ratio of Analyte/Standard becomes independent of recovery losses.

Mass Spectral Fragmentation (GC-EI-MS)

Understanding the fragmentation is crucial for setting up Selected Ion Monitoring (SIM) or MRM transitions.[1]

-

Native (Unlabeled):

-

Parent Ion (

): m/z 154 -

Base Peak: Often m/z 121 or 136 (Loss of

). -

Key Fragment: m/z 136 (

).

-

-

d5 Analog (Labeled):

-

Parent Ion (

): m/z 159 (+5 shift). -

Loss of Water: m/z 141 (

). The -OH is lost, but the -

Loss of Methyl:

-

If the

(C2-methyl) is lost: Fragment shifts to m/z ~141 (similar to water loss, requires high res to distinguish). -

If a gem-dimethyl (

) is lost: Fragment retains +5 shift.

-

-

Technical Insight: For robust quantification, select the molecular ion (

Part 3: Metabolic Context & Visualization[1]

beta-Cyclogeraniol does not exist in isolation.[1] It is part of the larger terpenoid/carotenoid network.

Diagram 1: Metabolic Pathway of beta-Cyclogeraniol

Caption: beta-Cyclogeraniol serves as a reduction product of beta-cyclocitral, linking carotenoid oxidation to volatile terpene emission.[1]

Part 4: Experimental Protocol

Objective: Quantification of beta-cyclogeraniol in plant tissue or cyanobacterial culture media using GC-MS.

Reagents

-

Standard: beta-Cyclogeraniol-d5 (>98% isotopic purity).[1]

-

Solvent: Ethyl Acetate or MTBE (HPLC Grade).

-

Drying Agent: Anhydrous Sodium Sulfate (

).

Step-by-Step Workflow

Step 1: Preparation of Internal Standard Solution

-

Dissolve 1 mg beta-Cyclogeraniol-d5 in 10 mL Ethyl Acetate to make a 100 ppm Stock Solution .

-

Dilute to 1 ppm Working Solution in Ethyl Acetate. Store at -20°C.

Step 2: Sample Extraction (The Spiking Step)

-

Critical: Add the IS before any disruption.

-

Weigh 100 mg of fresh tissue (frozen/ground).

-

Add 10 µL of 1 ppm beta-Cyclogeraniol-d5 Working Solution directly to the tissue.[1]

-

Add 1 mL Ethyl Acetate.[2] Vortex vigorously for 1 min.

-

Sonicate for 10 min (ice bath) to disrupt cells.

-

Centrifuge at 10,000 x g for 5 min.

Step 3: Drying and Concentration

-

Transfer supernatant to a fresh vial containing 50 mg anhydrous

.[2] -

(Optional) If concentration is low, evaporate under

stream to 100 µL. Note: beta-Cyclogeraniol is volatile; avoid dryness.[1]

Step 4: GC-MS Analysis

-

Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).[1]

-

Carrier Gas: Helium at 1 mL/min.

-

Temp Program: 60°C (1 min)

5°C/min to 150°C -

Inlet: Splitless mode, 250°C.

Diagram 2: Analytical Workflow

Caption: The self-validating workflow ensures that extraction losses (Step 3) are mathematically cancelled out by the d5-standard.

Part 5: Validation & Quality Control[1]

To comply with FDA/EMA bioanalytical guidelines, the method must be validated.[2]

Linearity & Range

Prepare a calibration curve with native beta-cyclogeraniol (0.01 to 10 ppm) while keeping the d5-IS constant (e.g., 0.1 ppm).

-

Acceptance:

. -

Weighting:

weighting is recommended to improve accuracy at the lower end of the curve.

Matrix Effects Assessment

Compare the peak area of the d5-IS in:

-

Pure Solvent (A)

-

Post-Extraction Spiked Matrix (B)

-

If MF < 0.8, significant suppression is occurring.[2] Since d5 is present, it corrects for this, but sensitivity may be lost.[2]

Carryover Check

Inject a solvent blank immediately after the highest standard.

-

Requirement: Analyte peak in blank must be < 20% of the Lower Limit of Quantification (LLOQ).

References

-

Dickinson, A. J., et al. (2019).[2][4] "beta-Cyclocitral is a conserved root growth regulator."[1][4] Proceedings of the National Academy of Sciences, 116(21), 10563-10567.[2][4] [Link]

-

Jüttner, F., et al. (2010).[2][4] "beta-Cyclocitral, a Grazer Defence Signal Unique to the Cyanobacterium Microcystis."[2][4] Journal of Chemical Ecology, 36(12), 1387-1397.[2][4] [Link]

-

National Institute of Standards and Technology (NIST). (2023). beta-Cyclogeraniol Mass Spectrum. NIST Chemistry WebBook.[2] [Link]

-

Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

molecular weight and formula of deuterated beta-cyclogeraniol

Technical Guide: Molecular Weight and Formula of Deuterated -Cyclogeraniol

Executive Summary

deuteratedThis guide focuses on the two most scientifically relevant isotopologues based on synthetic accessibility:

Chemical Identity & Physicochemical Properties[1][2][3][4]

Native vs. Deuterated Isotopologues

The introduction of deuterium (

| Property | Native | ||

| CAS Number | 472-20-8 | N/A (Custom Synthesis) | N/A (Custom Synthesis) |

| Chemical Formula | |||

| Molecular Weight | 154.25 g/mol | 160.29 g/mol | 161.30 g/mol |

| Monoisotopic Mass | 154.1358 Da | 160.1735 Da | 161.1797 Da |

| Key Mass Shift | M+0 (Base) | ||

| Primary Fragment |

Note: The

variant is often preferred for structural elucidation studies involving the gem-dimethyl group, while thevariant is common when produced via the cyclization of commercially available -geraniol.

Synthesis & Production Workflows

Two primary routes exist for generating deuterated

Route A: Cyclization of Deuterated Geraniol ( )

This is the most direct route for analytical chemists, utilizing commercially available labeled precursors like Geraniol-

Mechanism: Acid-catalyzed cyclization of Geraniol-

Route B: De Novo Synthesis from Acetone-

Used when specific labeling on the gem-dimethyl group is required.

Mechanism: Acetone-

Visualization of Synthesis Pathways

Figure 1: Synthetic pathways for generating d6 and d7 isotopologues of

Analytical Application: Internal Standard Protocol

Rationale

In GC-MS analysis of complex matrices (e.g., wine, essential oils, plasma), native

-

Injection variability: Manual or autosampler errors.

-

Extraction efficiency: Loss of analyte during liquid-liquid extraction (LLE) or SPME.

-

Ionization suppression: Competition for charge in the MS source.

Preparation of Stock Standard Solution

Objective: Prepare a 100

-

Weighing: Accurately weigh 1.0 mg of

-Cyclogeraniol- -

Solvent Selection: Dissolve in HPLC-grade Ethanol or Methanol . Avoid acetone (potential reactivity) or hexane (evaporation issues).

-

Homogenization: Vortex for 30 seconds. Sonicate for 1 minute to ensure complete dissolution.

-

Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C. Stability is typically 6-12 months.

GC-MS Method Parameters (Recommended)

-

Column: DB-Wax or HP-5MS (30 m x 0.25 mm, 0.25

m). -

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Inlet: Splitless mode, 250°C.

-

Oven Program: 50°C (1 min)

5°C/min -

MS Mode: SIM (Selected Ion Monitoring).

-

Target (Native):

139, 123, 81. -

Target (IS -

):

-

Analytical Workflow Diagram

Figure 2: Workflow for quantitative analysis using deuterated

References

-

NIST Chemistry WebBook. "

-Cyclogeraniol Standard Properties." National Institute of Standards and Technology. [Link] -

Pollnitz, A. P., et al. "Quantitative analysis of geraniol, nerol, linalool, and alpha-terpineol in wine." Rapid Communications in Mass Spectrometry, 2004. (Describes the use of deuterated terpene mixtures). [Link]

-

Oldham, N. J., & Svatoš, A. "Synthesis of d6-deuterated analogues of aroma molecules." ResearchGate.[1][2] (Methodology for d6-labeling via acetone-d6). [Link]

-

PubChem. "Isocyclogeraniol (Related Isomer) Compound Summary." National Library of Medicine. [Link]

beta-Cyclogeraniol-d5 vs non-deuterated beta-cyclogeraniol structure

Technical Guide: -Cyclogeraniol-d5 vs. Non-Deuterated -Cyclogeraniol

Structural Dynamics, Synthesis, and Analytical Applications in Drug Development

Executive Summary

This technical guide provides a comparative analysis between

Part 1: Structural Dynamics & Physicochemical Properties

The core distinction between these two molecules lies in the substitution of five protium (

1.1 Comparative Properties Table

| Feature | Non-Deuterated | |

| Formula | ||

| Exact Mass | 154.1358 Da | 159.1672 Da (+5.0314) |

| C-H/C-D Bond Length | ~1.09 Å | ~1.08 Å (Shorter, Stronger) |

| Zero-Point Energy (ZPE) | Higher | Lower (More Stable) |

| Lipophilicity (LogP) | ~3.2 | Slightly Lower ( |

| RP-HPLC Elution | Reference Time ( | |

| Key Application | Synthesis Intermediate, Fragrance | IDMS Internal Standard, Metabolic Probe |

1.2 The Deuterium Effect on Chromatography

In Reverse-Phase Liquid Chromatography (RP-LC), C-D bonds have a slightly smaller molar volume and lower polarizability than C-H bonds. This often results in the deuterated analog eluting slightly earlier than the non-deuterated target.

-

Implication: In LC-MS/MS, this separation can be advantageous to avoid ion suppression cross-talk, but requires careful window setting in Multiple Reaction Monitoring (MRM).

Part 2: Synthesis & Isotopic Purity

The synthesis of

2.1 Retrosynthetic Pathway (Graphviz)

The following diagram illustrates a high-purity synthesis workflow converting deuterated precursors into the final alcohol.

Figure 1: General retrosynthetic strategy for stable isotope labeling of cyclogeraniol derivatives.

Part 3: Analytical Applications (IDMS)

The primary utility of

-

Extraction Efficiency: Losses during Liquid-Liquid Extraction (LLE).

-

Matrix Effects: Ion suppression or enhancement in the ESI/APCI source.

3.1 Validated Quantification Protocol (GC-MS)

Objective: Quantify

Reagents:

-

Analyte:

-Cyclogeraniol (Standard).[1][2] -

IS:

-Cyclogeraniol-d5 (10 µg/mL in Methanol). -

Derivatization Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

Step-by-Step Methodology:

-

Sample Preparation:

-

Aliquot 100 µL of biological matrix (plasma/tissue).

-

SPIKE: Add 10 µL of IS solution (d5) to every sample (including blanks and calibrators). Vortex 10s.

-

Rationale: Spiking before extraction ensures the IS tracks all subsequent losses.

-

-

Extraction:

-

Add 500 µL Ethyl Acetate.[3] Vortex 2 min. Centrifuge at 10,000 x g for 5 min.

-

Transfer supernatant to a glass vial. Evaporate to dryness under

stream.

-

-

Derivatization (Critical for Hydroxyl Groups):

-

GC-MS Analysis (SIM Mode):

-

Column: DB-5MS (30m x 0.25mm).

-

Monitor Ions (SIM):

-

Target (TMS-ether): m/z 211 (M-15), 137 (Base Peak).

-

IS (d5-TMS-ether): m/z 216 (M-15), 142 (Shifted Base Peak).

-

-

Note: The +5 Da shift prevents "cross-talk" between the analyte and standard channels.

-

Part 4: Metabolic Stability & Kinetic Isotope Effect (KIE)

In drug discovery,

4.1 The Mechanism

Cytochrome P450 (CYP) enzymes typically oxidize terpenes at the allylic methyl groups or the gem-dimethyl positions.

-

C-H Bond Cleavage: The rate-limiting step (RLS) in oxidation.

-

Deuterium Blockade: Because the C-D bond is stronger (

), substituting H for D at the site of metabolism significantly slows down the reaction.

4.2 Pathway Visualization (Graphviz)

The diagram below demonstrates how deuteration attenuates metabolic clearance.

Figure 2: Kinetic Isotope Effect (KIE) mechanism showing reduced clearance for the deuterated analog.

References

-

National Institute of Standards and Technology (NIST). (2023).

-Cyclogeraniol Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link] -

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Gatto, N., et al. (2015).[6] Isotope sensitive branching and kinetic isotope effects to analyse multiproduct terpenoid synthases. Chemical Communications.[7] [Link]

-

Alzweiri, M., et al. (2025). Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate. [Link]

-

PubChem. (2024).[8] Compound Summary:

-Cyclogeraniol.[1][2][9][10] National Library of Medicine. [Link]

Sources

- 1. Enzymatic resolution of (+/-)-epoxy-beta-cyclogeraniol, a synthetic precursor for abscisic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Cyclogeraniol [webbook.nist.gov]

- 3. Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS [mdpi.com]

- 4. epfl.ch [epfl.ch]

- 5. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isotope sensitive branching and kinetic isotope effects to analyse multiproduct terpenoid synthases from Zea mays - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC10395E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. (-)-gamma-Cyclogeraniol | C10H18O | CID 12305413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. beta-cyclogeraniol, 472-20-8 [thegoodscentscompany.com]

Advanced Terpene Profiling: The Application of β-Cyclogeraniol-d5 for Enhanced Quantitative Accuracy

An In-depth Technical Guide:

This guide provides an in-depth exploration of the use of β-Cyclogeraniol-d5 as a stable isotope-labeled (SIL) internal standard for the precise and accurate quantification of terpenes in complex matrices. Tailored for researchers, analytical scientists, and product development professionals, this document elucidates the theoretical underpinnings and provides a practical, field-proven framework for its application, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

The Analytical Imperative in Terpene Profiling

Terpenes, the vast class of aromatic compounds found throughout the plant kingdom, are no longer considered mere flavoring or fragrance agents. In industries ranging from cannabis and pharmaceuticals to food science and cosmetics, the specific profile of terpenes is critical for product efficacy, safety, and quality control.[1][2] For instance, in cannabis analytics, the "entourage effect" theory posits that terpenes work synergistically with cannabinoids to modulate the overall therapeutic outcome.[2]

However, the quantitative analysis of these volatile and semi-volatile compounds is fraught with challenges:

-

Matrix Complexity: Terpenes are often embedded in highly complex biological matrices (e.g., plant matter, essential oils, food products), which can interfere with analysis.[3]

-

Volatility and Stability: The inherent volatility of many terpenes can lead to analyte loss during sample preparation.[1][4]

-

Analytical Variability: Inconsistencies in sample extraction, injection volume, and instrument response can introduce significant error, compromising data reliability.

Accurate quantification is therefore not just a goal but a necessity, demanding a robust analytical strategy that can mitigate these variables.

The Foundation of Quantitative Accuracy: Internal Standards

To overcome the challenges of analytical variability, the use of an internal standard (IS) is a cornerstone of reliable quantitative analysis. Unlike external standard calibration, where standards are run separately from the samples, an internal standard is a distinct compound added in a known, constant amount to every sample, blank, and calibration standard before any processing begins.

The fundamental principle is that any physical or chemical variations encountered during the analytical workflow—such as losses during extraction, degradation, or minor fluctuations in injection volume—will affect the internal standard and the target analyte to the same degree. By measuring the ratio of the analyte's response to the internal standard's response, these variations are effectively normalized, leading to significantly improved precision and accuracy.[5][6]

Sources

- 1. ssi.shimadzu.com [ssi.shimadzu.com]

- 2. cannabissciencetech.com [cannabissciencetech.com]

- 3. researchgate.net [researchgate.net]

- 4. research-collection.ethz.ch [research-collection.ethz.ch]

- 5. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ncasi.org [ncasi.org]

Technical Whitepaper: Solubilization and Handling of beta-Cyclogeraniol-d5 for Analytical Applications

Executive Summary

beta-Cyclogeraniol-d5 (CAS: 78995-99-0) is a stable isotope-labeled monoterpene alcohol utilized primarily as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC) workflows.[] Its deuterated nature allows for precise quantification of beta-cyclogeraniol and structurally related terpenes by correcting for matrix effects, extraction inefficiencies, and instrument drift.

This technical guide defines the solubility profiles of beta-Cyclogeraniol-d5 in methanol and chloroform , providing validated protocols for the preparation of stock solutions. It addresses the physicochemical basis for solvent selection to ensure analyte stability and analytical accuracy.

Physicochemical Profile & Solubility Mechanism[2][3][4]

Understanding the molecular interaction between the solute and solvent is critical for preparing stable analytical standards.

| Property | Data | Context |

| Compound Name | beta-Cyclogeraniol-d5 | Deuterated analog of |

| Molecular Formula | 5 Deuterium atoms at C-methyl groups | |

| Molecular Weight | ~159.28 g/mol | +5 Da shift from native (154.25 g/mol ) |

| Physical State | Pale Yellow Oil | Viscous liquid at room temperature |

| LogP (Est.) | 3.3 | Highly lipophilic (Hydrophobic) |

| Polarity | Low-Medium | Hydroxyl group provides weak polarity |

Solubility Logic

-

Lipophilicity: With a LogP > 3, beta-Cyclogeraniol-d5 is dominated by its hydrophobic trimethylcyclohexene ring. This makes it highly compatible with non-polar solvents like chloroform.

-

Hydrogen Bonding: The primary hydroxyl group (-CH2OH) allows for hydrogen bonding. This amphiphilic character grants it high solubility in protic organic solvents like methanol, despite its overall lipophilicity.

Solubility in Methanol (MeOH)

Methanol is the preferred solvent for preparing working standards for GC-MS and LC-MS due to its volatility, compatibility with electrospray ionization (ESI), and miscibility with aqueous mobile phases.

-

Solubility Status: Freely Soluble (>50 mg/mL).

-

Interaction Type: Dipole-dipole interactions and Hydrogen bonding.

-

Application:

-

GC-MS: Methanol allows for rapid evaporation during split/splitless injection.

-

LC-MS: Methanol is a standard component of reverse-phase mobile phases, preventing precipitation upon injection.

-

Stability in Methanol

While soluble, terpenes in acidic methanol can undergo rearrangement or dehydration (e.g., to cyclic hydrocarbons). Ensure the methanol is LC-MS grade (neutral pH) and free of trace acids. Store solutions at -20°C to prevent slow oxidation or deuterium exchange (though C-D bonds are generally stable, the hydroxyl proton is exchangeable).

Solubility in Chloroform ( )

Chloroform is a secondary solvent , typically reserved for specific extraction protocols, Nuclear Magnetic Resonance (NMR) analysis, or when the analyte is part of a highly lipid-rich matrix.

-

Solubility Status: Freely Soluble (>100 mg/mL).

-

Interaction Type: London Dispersion Forces and weak dipole-induced dipole interactions.

-

Application:

-

NMR:

(Deuterated Chloroform) is the standard solvent for structural verification. -

Lipid Extraction: Ideal for dissolving the standard into non-polar extracts (e.g., hexane/chloroform layers) before solvent exchange.

-

Safety & Compatibility Note

Chloroform is dense (1.49 g/mL) and volatile. Pipetting errors due to dripping are common; use positive displacement pipettes. It is also incompatible with many plastic consumables (polystyrene); use glass or Teflon-lined equipment.

Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1 mg/mL)

Objective: Create a stable, accurate master stock for long-term storage.

Materials:

-

beta-Cyclogeraniol-d5 (Neat oil)

-

Solvent: Methanol (LC-MS Grade) OR Chloroform (HPLC Grade)

-

Class A Volumetric Flask (10 mL)

-

Analytical Balance (0.01 mg precision)

-

Glass Pasteur Pipette[2]

Workflow:

-

Tare: Place the 10 mL volumetric flask on the balance and tare.

-

Weigh: Using a glass pipette, transfer 10 mg of beta-Cyclogeraniol-d5 oil directly into the flask. Record the exact mass (e.g., 10.05 mg).

-

Dissolve: Add approximately 5 mL of solvent. Swirl gently for 30 seconds. The oil should dissolve immediately without sonication.

-

Dilute: Fill to the calibration mark with solvent. Stopper and invert 10 times.

-

Calculate:

. -

Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C .

Protocol B: Internal Standard Spiking for GC-MS

Objective: Add standard to samples to correct for recovery losses.

-

Working Solution: Dilute Primary Stock (1 mg/mL) 1:100 in Methanol to yield 10 µg/mL .

-

Spiking: Add 10 µL of Working Solution to 1 mL of sample extract prior to extraction or final dilution.

-

Equilibration: Vortex for 10 seconds to ensure the deuterated standard equilibrates with the sample matrix.

Visualization of Workflows

Diagram 1: Stock Solution Preparation Logic

This workflow illustrates the decision process for solvent selection and preparation steps.

Caption: Decision tree for solvent selection and step-by-step stock solution preparation.

Diagram 2: Internal Standard (IS) Application Logic

This diagram explains how the d5-standard corrects for analytical errors.

Caption: The mechanistic role of the d5-standard in correcting extraction losses and instrument variability.

References

-

Tamura, K., & Li, H. (2005). Mutual Solubilities of Terpene in Methanol and Water. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). beta-Cyclogeraniol Properties. NIST Chemistry WebBook.[3][4] Retrieved from [Link]

-

Chromatography Online. (2012). When Should an Internal Standard be Used? LCGC International. Retrieved from [Link]

Sources

Synthesis Pathways for Deuterium-Labeled Beta-Cyclogeraniol: A Technical Guide

Executive Summary

Beta-cyclogeraniol (2,6,6-trimethyl-1-cyclohexen-1-methanol) serves as a critical structural motif in the synthesis of retinoids, carotenoids, and flavor compounds. In drug development, deuterium-labeled analogs are indispensable for DMPK (Drug Metabolism and Pharmacokinetics) studies—specifically to block metabolic hotspots (kinetic isotope effect) or as stable internal standards for LC-MS/MS quantification.

This guide details three distinct synthesis pathways based on the required position of the deuterium label:

-

C1-Carbinol Labeling: The most direct route, targeting the primary alcohol position.

-

Gem-Dimethyl Labeling: A de novo synthesis route for labeling the methyl groups.

-

Ring-Exchange Labeling: A catalytic approach for global or allylic ring deuteration.

Part 1: Strategic Retrosynthesis & Labeling Logic

The choice of synthetic pathway is dictated by the intended application of the labeled molecule.

| Label Position | Target Application | Synthetic Strategy | Complexity |

| C1 (Carbinol) | Metabolic Stability : Blocks oxidation to the aldehyde/acid. Mass Spec : +2 Da shift. | Reductive Deuteration of | Low |

| C7/C8/C9 (Methyls) | Structural Integrity : Labels chemically inert positions. Mass Spec : +3 to +6 Da shift. | De Novo Synthesis starting from | High |

| Ring (Allylic) | Mechanistic Probes : Investigating ring oxidations or rearrangements. | Catalytic H/D Exchange (Heterogeneous). | Medium |

Visualization: Retrosynthetic Disconnection

The following diagram illustrates the disconnection logic for the two primary pathways.

Figure 1: Retrosynthetic analysis showing the disconnection of beta-cyclogeraniol into its oxidized precursor (beta-cyclocitral) or its acyclic progenitor (geranyl derivatives).

Part 2: Pathway A — Reductive Deuteration (C1-Labeling)

This is the industry-standard protocol for generating

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the deuteride anion (

Experimental Protocol

Reagents:

- -Cyclocitral (CAS: 432-25-7)

-

Lithium Aluminum Deuteride (LiAlD

, >98 atom % D) -

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

) -

Rochelle's Salt (Potassium sodium tartrate)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon (

) or Nitrogen ( -

Solvent Prep: Charge the flask with anhydrous THF (0.5 M concentration relative to substrate). Cool the solvent to 0°C using an ice bath.

-

Reagent Addition: Carefully add LiAlD

(1.2 equivalents) to the cooled THF. Note: LiAlD -

Substrate Addition: Dissolve

-cyclocitral (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlD-

Control Point: Maintain temperature <5°C to prevent side reactions (e.g., 1,4-reduction of the conjugated alkene).

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 9:1) or GC-MS.

-

Quench (Fieser Method): Cool back to 0°C. For every

grams of LiAlD- mL water

- mL 15% NaOH solution

- mL water

-

Workup: A granular white precipitate (aluminum salts) will form. Filter the mixture through a celite pad. Wash the pad with

. -

Purification: Dry the filtrate over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Analytical Validation

-

1H NMR (CDCl3): The characteristic doublet for the carbinol protons (

) at -

13C NMR: The C1 carbon signal will split into a quintet (coupling with two D nuclei) and shift slightly upfield due to the isotope effect.

-

HRMS: Observe the molecular ion

shift by +2 mass units compared to the standard.

Part 3: Pathway B — De Novo Synthesis (Methyl-Labeling)

For applications requiring the label on the gem-dimethyl group (to avoid metabolic loss during oxidation of the alcohol), a de novo synthesis starting from deuterated acetone is required.

Synthetic Logic

This pathway builds the carbon skeleton using

Workflow Diagram

Figure 2: De Novo synthesis route incorporating deuterium from d6-acetone into the gem-dimethyl position.

Key Reaction: Acid-Catalyzed Cyclization The critical step is the cyclization of the labeled geranic acid or geranyl acetate.

-

Reagent: Sulfuric acid (

) or Superacids (e.g., Fluorosulfuric acid) in acetic acid. -

Challenge: This reaction produces a mixture of

-cyclogeraniol and -

Optimization: Isomerization of the mixture using

favors the thermodynamic

Part 4: Pathway C — Catalytic H/D Exchange (Ring Labeling)

For rapid generation of ring-deuterated analogs without total synthesis, heterogeneous catalysis using

Protocol:

-

Catalyst: 5% Pt/C or Pd/C.

-

Solvent:

(Deuterium Oxide). -

Conditions: Hydrothermal reactor (120–160°C) or microwave irradiation.

-

Mechanism: The metal catalyst facilitates H/D exchange at the allylic positions and the hydroxyl group.

-

Note: This method produces a distribution of isotopologues (

) rather than a single specific isotopomer, which may complicate quantitative MS analysis but is excellent for qualitative metabolic tracing.

References

-

LiAlD4 Reduction Mechanism

-

Beta-Cyclocitral Synthesis

- Title: Synthesis of beta-cyclocitral

- Source: PrepChem

-

URL: [Link]

-

H/D Exchange Methodologies

-

Enzymatic/Chiral Resolution (Relevant for Isomer Separation)

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic resolution of (+/-)-epoxy-beta-cyclogeraniol, a synthetic precursor for abscisic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

beta-Cyclogeraniol-d5 monoterpene alcohol reference material

Topic: beta-Cyclogeraniol-d5 Monoterpene Alcohol Reference Material Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Protocols for Trace Quantitation and Isotope Dilution Analysis

Executive Summary

beta-Cyclogeraniol-d5 (CAS: 78995-99-0) is a high-purity, stable isotope-labeled monoterpene alcohol used primarily as an Internal Standard (IS) in the quantitative analysis of volatile organic compounds (VOCs). It is the deuterated analog of beta-cyclogeraniol, a critical off-flavor metabolite produced by cyanobacteria (e.g., Microcystis) and a key aroma compound in viticulture.

This guide details the physicochemical properties, analytical behavior, and validated workflows for utilizing beta-cyclogeraniol-d5 in Gas Chromatography-Mass Spectrometry (GC-MS). Unlike general surrogates, this d5-analog provides precise correction for matrix effects, extraction inefficiencies (e.g., in SPME or LLE), and instrument drift due to its near-identical physicochemical behavior to the target analyte.

Chemical Profile & Isotopic Architecture

Structural Identity

The commercial reference material is typically labeled at the C2-methyl group and the C3-methylene position, ensuring the deuterium atoms are located on the ring structure rather than the exchangeable hydroxyl proton.

-

Chemical Name: [3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]methanol[]

-

Molecular Formula: C₁₀H₁₃D₅O

-

Molecular Weight: 159.28 g/mol (compared to 154.25 g/mol for native beta-cyclogeraniol)

-

Isotopic Purity: Typically ≥98 atom % D

-

CAS Number: 78995-99-0[][2]

Physicochemical Properties

| Property | Value | Relevance to Analysis |

| Appearance | Pale yellow oil | Visual confirmation of concentrated stock. |

| Boiling Point | ~209°C (est.) | Determines GC oven ramp termination. |

| Solubility | DCM, Methanol, Ethyl Acetate | Compatible with common organic extraction solvents. |

| LogP | ~3.2 (est.) | High affinity for SPME fibers (PDMS/DVB). |

| Stability | Non-exchangeable D-labels | Resistant to H/D exchange in aqueous matrices. |

Analytical Methodology: GC-MS Workflow

Principle of Operation: Stable Isotope Dilution Assay (SIDA)

The core utility of beta-cyclogeraniol-d5 lies in SIDA . By spiking the sample prior to extraction, the ratio of the native analyte (A) to the labeled standard (IS) remains constant throughout sample preparation, compensating for analyte loss.

Where RF is the Response Factor derived from calibration curves.

Experimental Workflow Diagram

The following diagram illustrates the critical path for trace analysis using beta-cyclogeraniol-d5, highlighting the "self-correcting" nature of the internal standard addition.

Figure 1: Step-by-step SIDA workflow ensuring the internal standard experiences the exact same physical stresses as the analyte.

Mass Spectrometry Parameters (SIM Mode)

To achieve low parts-per-trillion (ppt) detection limits, Selected Ion Monitoring (SIM) is required. The d5-label introduces a mass shift of +5 Da for the molecular ion and specific fragments.

| Compound | Molecular Ion (M+) | Base Peak / Quantifier | Qualifier Ions | Retention Time |

| beta-Cyclogeraniol (Native) | m/z 154 | m/z 136 (M - H₂O) | 121, 123, 81 | t |

| beta-Cyclogeraniol-d5 (IS) | m/z 159 | m/z 141 (M - H₂O) | 126, 128, 86 | t ± 0.02 min |

Technical Note: The retention time of the deuterated analog is virtually identical to the native compound on non-polar columns (e.g., DB-5MS), though a slight shift (seconds) may be observed due to the secondary isotope effect.

Validated Protocol: Trace Analysis in Water/Wine

Reagents and Standards

-

Stock Solution: Dissolve 10 mg beta-cyclogeraniol-d5 in 10 mL Methanol (LC-MS grade) to yield 1 mg/mL. Store at -20°C.

-

Working Solution: Dilute stock to 10 µg/mL in Methanol.

-

Matrix Modifier: 30% NaCl (w/v) solution (for HS-SPME efficiency).

Sample Preparation (HS-SPME Method)

-

Aliquot: Transfer 10 mL of sample into a 20 mL headspace vial.

-

Salt Addition: Add 3 g NaCl to enhance volatility (salting-out effect).

-

IS Spiking: Add 10 µL of Working Solution (100 ng absolute IS).

-

Seal: Cap immediately with a magnetic screw cap (PTFE/Silicone septum).

-

Incubation: Agitate at 500 rpm at 60°C for 5 minutes.

-

Extraction: Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace for 30 minutes at 60°C.

GC-MS Configuration

-

Column: 30m x 0.25mm ID x 0.25µm film thickness (5% Phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode, 250°C. Desorption time: 3 min.

-

Oven Program:

-

40°C (hold 2 min)

-

Ramp 5°C/min to 200°C

-

Ramp 20°C/min to 260°C (hold 3 min)

-

-

MS Source: EI mode (70 eV), 230°C.

Data Processing Logic

The quantification relies on the linear relationship between the concentration ratio and the area ratio.

Figure 2: Calibration logic using the internal standard to normalize response.

Handling, Stability, and Troubleshooting

Storage Conditions

-

Temperature: Store neat material and stock solutions at -20°C .

-

Atmosphere: Store under Argon or Nitrogen to prevent oxidation of the allylic alcohol group.

-

Container: Amber glass vials to prevent photo-oxidation.

Isotopic Stability (Self-Validation)

To verify the integrity of the d5-label:

-

Inject the pure IS: Analyze a high-concentration standard of beta-cyclogeraniol-d5 alone.

-

Check for "Unlabelled" Ions: Monitor m/z 136 and 154.

-

Criteria: The abundance of m/z 154 should be <0.5% of m/z 159. Significant presence of m/z 154 indicates isotopic dilution or contamination.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low IS Recovery | Matrix suppression or fiber competition | Dilute sample or reduce salting; check fiber integrity. |

| Retention Time Shift | Active sites in liner | Replace liner; trim column guard. |

| "Crosstalk" (High Background) | Ion source contamination | Clean MS source; ensure m/z 154/159 resolution. |

References

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of beta-Cyclogeraniol (Native). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

- Ramel, F., et al. (2012). Chemical Biology of Apocarotenoids in Plants: The Role of beta-Cyclocitral. Plant Physiology. [Link to context on beta-cyclocitral precursors]

-

European Chemicals Agency (ECHA). (2023). Substance Information: Geraniol and Related Terpenes. Retrieved from [Link]

Sources

isotopic purity specifications for beta-Cyclogeraniol-d5

Technical Whitepaper: Isotopic Purity & Quality Assurance for -Cyclogeraniol-d5

CAS: 78995-99-0 | Molecular Formula:

Executive Summary

In the high-precision quantification of fragrance allergens and terpene metabolites,

This guide addresses a common failure mode in quantitative mass spectrometry: the assumption that "labeled" implies "pure." For

Part 1: The Molecular Standard

To ensure reproducibility, we must first define the specific isotopologue architecture. "d5" is a summary, not a structure. The industry-standard high-stability configuration for

Structural Specification

-

Chemical Name: (2-(trideuteriomethyl)-3,3-dideuterio-6,6-dimethylcyclohex-1-en-1-yl)methanol[]

-

Labeling Logic:

-

Position 2 (-CD3): The methyl group on the double bond is labeled to ensure the label remains intact during standard fragmentation pathways (preventing metabolic loss).

-

Position 3 (-CD2-): The allylic methylene is labeled to achieve the +5 Da mass shift.

-

-

Stability Note: These C-D bonds are non-exchangeable under standard reverse-phase or gas chromatography conditions. The hydroxyl proton (-OH) is not labeled, as it would undergo rapid H/D exchange with protic solvents.

Part 2: Critical Specifications (The "Spec Matrix")

Do not rely on generic " >98%" claims. Use this tiered specification matrix to qualify your material based on application criticality.

| Parameter | Grade A (Quantitation Gold Standard) | Grade B (Qualitative/Identification) | Rationale |

| Chemical Purity (GC-FID) | Impurities (e.g., | ||

| Isotopic Enrichment | Determines the "spectral silence" at the M+0 mass. | ||

| Isotopic Distribution ( | Critical: The amount of unlabeled drug. High | ||

| Isotopic Distribution ( | The primary signal carrier.[4] | ||

| Proton NMR | Conforms to Structure; No extra methyl singlets. | Conforms to Structure. | Verifies the position of the label (ensuring no scrambling). |

| Water Content (KF) | Water causes weighing errors during stock prep. |

Part 3: Analytical Validation Protocols

Protocol A: Isotopic Contribution Determination (GC-MS)

Objective: Quantify the "crosstalk" between the analyte (Natural) and the IS (

-

Preparation: Prepare a 10 ppm solution of

-Cyclogeraniol-d5 in Dichloromethane. -

Acquisition: Acquire data in SIM (Selected Ion Monitoring) mode.

-

Monitor

: 137 (Base peak of natural), 142 (Base peak of

-

-

Calculation (The "Spectral Purity" Check): Calculate the Unlabeled Contribution Factor (UCF) :

-

Pass Criteria:

. If

-

Protocol B: Chromatographic Isotope Effect Verification

Objective: Confirm retention time (RT) shift. Deuterated compounds often elute slightly earlier than protium analogs in GC due to lower London dispersion forces.

-

Mix: Create a 1:1 mix of Natural

-Cyclogeraniol and -

Run: Inject on a non-polar column (e.g., DB-5MS or HP-5).

-

Measure: Calculate

. -

Action: Ensure your integration windows are wide enough to capture the

peak if it shifts by 2-5 seconds. Do not assume identical RTs.

Part 4: Visualization of Workflows

Diagram 1: The Quality Assurance Decision Tree

This workflow illustrates the logical path for accepting or rejecting a batch of IS based on the specs above.

Caption: Logical workflow for validating isotopic standards prior to use in regulated assays.

Diagram 2: The Mass Spectral Interference Logic

Why

Caption: Visualization of mass spectral overlap. Red arrow indicates the critical error source if d0 impurity is present.

Part 5: Handling & Stability

-

Storage: Store neat material at

under Argon. Deuterated compounds are hygroscopic; moisture absorption alters the effective molecular weight calculation. -

Solution Stability: Solutions in methanol or acetonitrile are stable for 6 months at

. Avoid acidic aqueous solvents for long-term storage to prevent potential acid-catalyzed rearrangement of the double bond (migration from -

Safety: Treat as a standard chemical irritant (SDS for CAS 472-20-8 applies to the labeled version regarding toxicity).

References

-

Pollnitz, A. P., et al. (2004). Quantitative analysis of geraniol, nerol, linalool, and alpha-terpineol in wine.[5][6] Journal of Agricultural and Food Chemistry. Retrieved from [Link] (Contextualizing the use of deuterated terpene standards).

-

Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter.[7] Retrieved from [Link]

Sources

- 2. resolvemass.ca [resolvemass.ca]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. beta-cyclogeraniol, 472-20-8 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of geraniol, nerol, linalool, and alpha-terpineol in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]

Technical Guide: beta-Cyclogeraniol-d5 Safety, Handling, and Analytical Application

Executive Summary & Chemical Identity[1]

beta-Cyclogeraniol-d5 (CAS: 78995-99-0) is a stable, isotopically labeled derivative of beta-cyclogeraniol.[1] It serves as a critical Internal Standard (IS) in quantitative mass spectrometry (GC-MS/LC-MS) for the analysis of terpenes, fragrances, and metabolic byproducts.

Unlike its bulk parent compound, the deuterated analog requires specialized handling to maintain isotopic enrichment (>98 atom% D) and prevent chemically induced Hydrogen-Deuterium (H-D) exchange. This guide synthesizes safety protocols derived from the parent compound with the stringent handling requirements of high-value stable isotopes.

Chemical Identity Table[2][3]

| Property | Native beta-Cyclogeraniol | beta-Cyclogeraniol-d5 |

| CAS Number | 472-20-8 (or 106-24-1 for isomer ref) | 78995-99-0 |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₃D₅O |

| Molecular Weight | 154.25 g/mol | 159.28 g/mol |

| Appearance | Colorless to pale yellow oil | Colorless oil (viscous) |

| Solubility | Organic solvents (MeOH, DMSO, Chloroform) | Organic solvents (MeOH, DMSO) |

| Main Hazard | Skin/Eye Irritant, Sensitizer | Same (Read-Across Principle) |

Safety Data Sheet (SDS) Technical Analysis

Critical Safety Note: Toxicological data for deuterated compounds is rarely determined experimentally. By standard industry practice (OSHA/ECHA guidelines), safety classifications are read-across from the unlabeled parent compound. Treat beta-Cyclogeraniol-d5 with the same precautions as beta-Cyclogeraniol, assuming identical biological activity but higher financial risk if degraded.

GHS Classification (Based on Parent Compound)

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)[2]

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Flammable Liquids: Category 4 (Combustible Liquid)

Emergency Response Protocols

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Wash with soap/water for 15 min.[4] Remove contaminated clothing.[4][5][6] | Terpenes are lipophilic and penetrate the stratum corneum; rapid removal prevents sensitization. |

| Eye Contact | Rinse cautiously with water for 15 min.[4][6] Remove contact lenses.[4][6] | Prevents corneal opacity; terpenes can cause severe irritation to mucous membranes. |

| Inhalation | Move to fresh air.[4][5][6] If breathing is difficult, give oxygen. | Volatile organic compounds (VOCs) can cause respiratory tract irritation. |

| Ingestion | Do NOT induce vomiting.[4] Rinse mouth.[5][6] | Aspiration hazard.[2][4] Vomiting increases risk of chemical pneumonitis. |

Advanced Handling & Storage Protocols

The integrity of a deuterated standard is defined by its Isotopic Enrichment and Chemical Purity .[7] Improper storage leads to H-D exchange (loss of label) or oxidation (loss of molecule), rendering the standard useless for quantitation.

Prevention of H-D Exchange

Deuterium labels on carbon backbones (C-D bonds) are generally non-exchangeable under neutral conditions. However, labels adjacent to hydroxyl groups or in activated positions can exchange if exposed to extreme pH or protic solvents over long periods.

-

Protocol: Avoid storing stock solutions in protic solvents (like Methanol/Water) for extended periods (>1 month) if the label position is chemically labile.

-

Preferred Solvent: Anhydrous DMSO or Dichloromethane for long-term stock storage.

Storage Hierarchy

-

Lyophilized/Neat: Store at -20°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent moisture absorption.

-

Stock Solution (High Conc.): Store at -80°C in amber glass vials with PTFE-lined caps.

-

Working Solution: Prepare fresh daily. Do not refreeze aliquots more than twice.

Handling Decision Matrix

The following diagram outlines the decision logic for maintaining standard integrity during use.

Figure 1: Decision matrix for the lifecycle management of deuterated standards.

Analytical Application: Internal Standard Protocol

Using beta-Cyclogeraniol-d5 as an Internal Standard (IS) corrects for variability in extraction efficiency, injection volume, and ionization suppression (matrix effects).

Why d5?

A mass shift of +5 Da is optimal for small molecules (MW ~154).

-

Avoids Crosstalk: It shifts the IS signal beyond the natural isotope distribution (M+1, M+2) of the analyte.

-

Co-elution: The d5-analog will co-elute (or elute slightly earlier due to the deuterium isotope effect) with the target, ensuring it experiences the exact same matrix effects at the ionization source.

Quantitative Workflow

Step-by-Step Protocol:

-

Preparation of IS Spiking Solution:

-

Dissolve beta-Cyclogeraniol-d5 in Methanol to a concentration of 100 µg/mL.

-

Dilute to a working concentration (e.g., 1 µg/mL) such that the final spike amount is near the expected midpoint of the analyte calibration curve.

-

-

Sample Spiking (The Critical Step):

-

Add the IS before any extraction or sample manipulation.[8]

-

Reasoning: This allows the IS to compensate for recovery losses during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

-

-

Equilibration:

-

Vortex sample for 30 seconds and let stand for 5-10 minutes.

-

Reasoning: Ensures the IS integrates into the sample matrix (e.g., binds to proteins/lipids similarly to the analyte).

-

-

Extraction & Analysis:

-

Proceed with extraction (e.g., Hexane/Ethyl Acetate).

-

Analyze via GC-MS (SIM mode) or LC-MS/MS (MRM mode).

-

Quantitation Pathway

Figure 2: Workflow for Internal Standard Quantitation. Note the spiking occurs prior to extraction.[8]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 637566, Geraniol (Isomer Reference). Retrieved from [Link]

-

ResolveMass Laboratories (2025). Deuterated Internal Standards for LC-MS: Selection & Best Practices. Retrieved from [Link][8]

-

LCGC International (2012). When Should an Internal Standard be Used? Retrieved from [Link]

Sources

- 1. β-Cyclogeraniol-d5 | CAS 78995-99-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. fishersci.com [fishersci.com]

- 5. johndwalsh.com [johndwalsh.com]

- 6. johndwalsh.com [johndwalsh.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. m.youtube.com [m.youtube.com]

Methodological & Application

Introduction: The Pursuit of Precision in Volatile Compound Analysis

An Application Note on the Quantitative Analysis of β-Cyclogeraniol using a Deuterated Internal Standard by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and quantification of volatile and semi-volatile compounds, particularly in the flavor and fragrance industries.[1][2] The complexity of matrices in food, beverages, and cosmetic products, however, presents significant analytical challenges, including sample loss during preparation and matrix-induced signal suppression or enhancement.[1] To counteract these variables and ensure the highest degree of accuracy and reliability, the use of an internal standard (IS) is an indispensable practice.[3][4]

An internal standard is a compound added in a constant, known amount to all samples, calibration standards, and quality controls.[3] The ideal IS is a compound that behaves identically to the analyte during sample preparation and analysis but is distinguishable by the detector. This is perfectly achieved by using a stable isotope-labeled (SIL) version of the analyte. This approach, known as Isotope Dilution Mass Spectrometry (IDMS), is considered the gold standard for quantitative analysis.[5][6][7] SIL standards, such as the deuterated beta-Cyclogeraniol-d5, co-elute chromatographically with their non-labeled counterparts and exhibit the same behavior during extraction and ionization, thereby providing the most effective correction for potential errors.[8][9]

This application note provides a comprehensive protocol for the quantitative analysis of beta-Cyclogeraniol, a monoterpene alcohol found in various natural products, using beta-Cyclogeraniol-d5 as an internal standard with GC-MS. This method is tailored for researchers, scientists, and quality control professionals requiring a robust and precise analytical procedure.

Analyte and Internal Standard Profile

The selection of a deuterated internal standard is a strategic choice rooted in analytical chemistry principles. Beta-Cyclogeraniol-d5 shares nearly identical physicochemical properties with the native beta-Cyclogeraniol, ensuring they experience the same effects from the sample matrix and the analytical process. The mass difference, however, allows the mass spectrometer to differentiate between them, which is the fundamental basis for the IDMS technique.[5][6]

| Property | beta-Cyclogeraniol (Analyte) | beta-Cyclogeraniol-d5 (Internal Standard) |

| Chemical Name | (2,6,6-trimethylcyclohexen-1-yl)methanol | (2,6,6-trimethylcyclohexen-1-yl)methanol-d5 |

| CAS Number | 472-20-8[10] | Not available |

| Molecular Formula | C₁₀H₁₈O[10] | C₁₀H₁₃D₅O |

| Molecular Weight | 154.25 g/mol [10] | ~159.28 g/mol |

| Structure | A cyclohexene ring with three methyl groups and a methanol group | Identical to analyte with five deuterium atoms |

The Principle of Isotope Dilution GC-MS

Isotope Dilution Mass Spectrometry is a powerful method for determining the quantity of a substance in a sample.[5][6] The process begins with the addition of a known amount of the isotopically enriched standard (beta-Cyclogeraniol-d5) to the sample containing an unknown quantity of the native analyte (beta-Cyclogeraniol). After thorough mixing to ensure homogeneity, the sample undergoes preparation and analysis by GC-MS.

The mass spectrometer monitors specific, characteristic ions for both the analyte and the internal standard. Because any sample loss or variation affects both compounds equally, the ratio of their signal intensities remains constant.[9] This ratio is then used to determine the analyte's concentration by referencing a calibration curve constructed from standards with known analyte concentrations and a fixed internal standard concentration.

Caption: Workflow of Isotope Dilution GC-MS Analysis.

Detailed Experimental Protocol

Materials and Reagents

-

Standards: beta-Cyclogeraniol (≥98% purity), beta-Cyclogeraniol-d5 (≥98% purity, ≥98% isotopic enrichment).

-

Solvents: Dichloromethane (DCM), Hexane, Methanol (all HPLC or GC grade).

-

Drying Agent: Anhydrous Sodium Sulfate.

-

Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps, separatory funnel.

-

Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator.

Preparation of Standard Solutions

-

Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of beta-Cyclogeraniol and dissolve it in methanol in a 10 mL volumetric flask.

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of beta-Cyclogeraniol-d5 and dissolve it in methanol in a 10 mL volumetric flask.

-

Internal Standard Working Solution (10 µg/mL): Dilute 1 mL of the IS stock solution to 10 mL with methanol.

-

Calibration Curve Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into volumetric flasks. Add a constant amount of the IS working solution (e.g., 100 µL for a 1 µg/mL final IS concentration) to each flask and bring to volume with the appropriate solvent (e.g., DCM). A typical concentration range might be 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)

-

Sample Aliquot: Accurately measure 1 mL of the liquid sample (e.g., beverage) or weigh 1 g of the solid/semi-solid sample into a glass vial.

-

Internal Standard Spiking: Add a precise volume of the IS working solution (e.g., 100 µL of 10 µg/mL IS) to the sample.

-

Vortex: Cap the vial and vortex for 30 seconds to ensure complete mixing and equilibration between the analyte and the internal standard.

-

Extraction: Add 2 mL of dichloromethane (DCM). Vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the lower organic layer (DCM) to a clean tube.

-

Repeat Extraction: Repeat the extraction step on the remaining aqueous layer with another 2 mL of DCM to maximize recovery. Combine the organic extracts.

-

Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Gently evaporate the solvent under a stream of nitrogen at room temperature to a final volume of approximately 200 µL.

-

Transfer: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrument and application.

| Parameter | Recommended Setting |

| GC System | Agilent 8890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless (1 µL injection volume) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Acquisition and Analysis

-

Selected Ion Monitoring (SIM): To maximize sensitivity and selectivity, monitor characteristic ions for each compound. The exact ions should be confirmed by injecting a pure standard and examining the mass spectrum.

-

beta-Cyclogeraniol (MW 154.25): Potential ions (m/z) - 139 (M-15), 121 (M-15-18), 95.

-

beta-Cyclogeraniol-d5 (MW ~159.28): Potential ions (m/z) - 144 (M-15), 126 (M-15-18), 100.

-

-

Calibration Curve Construction:

-

Integrate the peak areas for the selected quantification ions for both the analyte and the internal standard in each calibration standard.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Plot the Peak Area Ratio (y-axis) against the known concentration of the analyte (x-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

-

Sample Quantification:

-

Integrate the peak areas for the analyte and IS in the unknown sample chromatogram.

-

Calculate the Peak Area Ratio.

-

Use the regression equation from the calibration curve to calculate the concentration of beta-Cyclogeraniol in the sample extract.

-

Account for the initial sample volume/weight and any dilution factors to determine the final concentration in the original sample.

-

Method Validation Parameters

A robust analytical method must be validated to ensure its performance is suitable for its intended purpose.[7] Key validation parameters and their typical acceptance criteria are outlined below.[11]

Caption: Key parameters for analytical method validation.

Conclusion

The use of beta-Cyclogeraniol-d5 as an internal standard provides a highly accurate and precise method for the quantification of beta-Cyclogeraniol by GC-MS. The stable isotope dilution approach effectively compensates for variations in sample preparation and matrix effects, leading to reliable data essential for research, product development, and quality control in the flavor, fragrance, and pharmaceutical industries. The protocol detailed herein serves as a robust framework that can be adapted and validated for specific laboratory needs and sample matrices.

References

- Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.

- Research and Reviews. (2024, September 28). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry.

- PubMed. Quantitative Analysis of Geraniol, Nerol, Linalool, and Alpha-Terpineol in Wine.

- OSTI.GOV. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry.

- Philosophical Transactions of the Royal Society A. Good quantification practices of flavours and fragrances by mass spectrometry.

- PubMed. (2022, November 22). Clinical Application and Synthesis Methods of Deuterated Drugs.

- Fragrance University. cyclogeraniol (IFF).

- Ellutia. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.

- Shimadzu. C146-E407_Technical Report GC・MS Flavor Analysis of Foods and Beverages Under Consumption Conditions.

- National Institutes of Health (NIH). Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS).

- ResearchGate. (2025, August 9). Clinical Application and Synthesis Methods of Deuterated Drugs.

- The Good Scents Company. isocyclogeraniol (IFF) 2,4,6-trimethylcyclohex-3-ene-1-methanol.

- Wikipedia. Isotope dilution.

- National Institutes of Health (NIH). Geraniol | C10H18O | CID 637566 - PubChem.

- National Institute of Standards and Technology (NIST). 2,6-Octadien-1-ol, 3,7-dimethyl-, (E)-.

- The Good Scents Company. beta-cyclogeraniol 1-cyclohexene-1-methanol, 2,6,6-trimethyl.

- National Institutes of Health (NIH). (2020, August 11). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method.

- National Institutes of Health (NIH). (2022, November 20). Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards.

- Alfa Chemistry. Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide.

- ResearchGate. (2025, August 7). (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification.

- PubMed. (2019, June 13). Applications of Deuterium in Medicinal Chemistry.

- ResearchGate. Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices.

- IFF. Iso Cyclo Geraniol|Fragrance Ingredients.

- The Royal Society of Chemistry. (2013, April 24). Isotope Dilution Mass Spectrometry.

- PubMed. FEMA GRAS assessment of natural flavor complexes: Eucalyptus oil and other cyclic ether-containing flavoring ingredients.

- Impactfactor. A Review on GC-MS and Method Development and Validation.

- PTB.de. Isotope Dilution Mass Spectrometry.

- Bentham Science. (2023, January 12). Clinical Application and Synthesis Methods of Deuterated Drugs.

- National Institute of Standards and Technology (NIST). β-Cyclogeraniol.

- Thieme. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products.

Sources

- 1. rroij.com [rroij.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 4. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. Isotope dilution - Wikipedia [en.wikipedia.org]

- 7. impactfactor.org [impactfactor.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 10. β-Cyclogeraniol [webbook.nist.gov]

- 11. environics.com [environics.com]

protocol for beta-Cyclogeraniol-d5 extraction from essential oils

Application Note: Stable Isotope Dilution Assay (SIDA) for High-Precision Quantitation of -Cyclogeraniol in Essential Oils

Part 1: Core Directive & Scientific Context

Executive Summary

This application note details the protocol for the quantification of

Critical Technical Clarification:

The user query references "extraction of

This protocol utilizes a Stable Isotope Dilution Assay (SIDA) , the gold standard for quantitative mass spectrometry. By spiking the matrix with

The Challenge: Matrix Effects in Essential Oils

Essential oils are hydrophobic, viscous, and chemically complex mixtures of mono- and sesquiterpenes. Standard external calibration methods often fail due to:

-

Discrimination in the Injector Port: High-boiling components can trap analytes.

-

Co-elution: Isomers (e.g.,

- vs -

Ion Suppression/Enhancement: The matrix can alter ionization efficiency in the MS source.

The Solution: SIDA compensates for these errors because the ratio of Native Analyte to Internal Standard remains constant throughout the workflow, regardless of sample loss or signal suppression.

Part 2: Materials & Instrumentation[1]

Reagents and Standards

| Component | Grade/Specification | Role |

| Analyte Target | Calibration Standard | |

| Internal Standard | Error Correction / Normalization | |

| Solvent | Ethyl Acetate or Hexane (LC-MS Grade) | Extraction/Dilution Solvent |

| Drying Agent | Sodium Sulfate (Anhydrous), Granular | Water Removal (if LLE is used) |

Instrumentation (GC-MS/SIM)

-

System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.

-

Inlet: Split/Splitless (S/SL) with deactivated glass wool liner to prevent terpene degradation.

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m

0.25mm -

Mode: Selected Ion Monitoring (SIM) for maximum sensitivity.

Part 3: Experimental Protocol

Workflow Visualization

The following diagram illustrates the SIDA workflow, highlighting the critical "Spike & Equilibrate" step which ensures the ISTD is fully integrated into the oil matrix.